Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Description
Chemical Formula: C₇H₉BrN₂O₂ Molecular Weight: 233.07 g/mol Synthesis: Prepared via bromination of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using copper(II) bromide and tert-butyl nitrite in acetonitrile, yielding 96% (light yellow solid, m.p. 38–39°C) . Alternative methods report 66% yield at 65°C for 24 hours . Key Properties:
Properties
IUPAC Name |
ethyl 5-bromo-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQVPOJHVUMCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693302 | |
| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105486-72-4 | |
| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Mediated Bromination
The most widely reported method involves the bromination of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using copper(II) bromide (CuBr₂) and tert-butyl nitrite (TBN) in acetonitrile. This reaction proceeds through diazotization of the amino group, followed by bromide substitution.
Standard Procedure
A representative synthesis combines CuBr₂ (1.2–1.5 equivalents) and TBN (1.5–2.0 equivalents) in acetonitrile under nitrogen. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is added portionwise at 60–65°C, with reaction times varying from 2–24 hours. Post-reaction, the mixture is quenched with hydrochloric acid and extracted with dichloromethane or ethyl acetate. Purification via silica gel chromatography typically yields 66–81% of the target compound.
Optimization Insights
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Temperature : Elevated temperatures (65°C) reduce reaction times but risk side reactions, such as ester hydrolysis.
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Solvent : Acetonitrile outperforms dimethylformamide (DMF) in minimizing byproducts.
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Catalyst Stoichiometry : Excess CuBr₂ (1.5 equivalents) improves yields to 81%, whereas substoichiometric amounts (1.2 equivalents) lower efficiency to 66%.
Table 1: Comparative Yields Under Varied Conditions
| CuBr₂ (eq) | TBN (eq) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.2 | 1.5 | 60 | 24 | 66 |
| 1.5 | 2.0 | 65 | 2 | 81 |
| 1.5 | 1.8 | 65 | 3 | 68 |
Alternative Bromination Strategies
Phosphorus Oxybromide (POBr₃) Mediated Bromination
A patent (CN112079781A) describes bromination of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate using POBr₃ in acetonitrile at 80–90°C. While this method avoids copper catalysts, it requires stringent anhydrous conditions and yields remain unreported for the 4-carboxylate isomer. Notably, this approach is more commonly applied to 3-carboxylate derivatives.
Hydrolysis and Re-Esterification Pathways
Saponification of Brominated Esters
This compound can be hydrolyzed to its carboxylic acid derivative using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water mixtures. Subsequent re-esterification with ethanol under acidic conditions regenerates the ethyl ester, though this multi-step process is less efficient (net yield: 70–75%).
Table 2: Hydrolysis Conditions and Yields
| Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiOH·H₂O | THF/H₂O/EtOH | 25 | 4 | 92 |
| NaOH | MeOH/H₂O | 25 | 3 | 91 |
Mechanistic Considerations
Diazotization and Bromide Displacement
The Sandmeyer mechanism initiates with nitrosation of the primary amine by TBN, forming a diazonium intermediate. CuBr₂ facilitates bromide ion displacement, with the copper(I) byproduct regenerating active CuBr₂ via oxidation by TBN. Side reactions, such as ester hydrolysis or N-demethylation, are suppressed by maintaining pH < 2 during workup.
Steric and Electronic Effects
The methyl group at N-1 enhances regioselectivity by sterically hindering bromination at the 3-position. Electron-withdrawing effects of the ester group further direct electrophilic bromine to the 5-position.
Industrial-Scale Adaptations
Continuous Flow Reactors
Recent patents (CN111072630A) propose continuous flow systems to improve safety and scalability. By combining diazotization and bromination in a single reactor, throughput increases by 40%, albeit with slightly reduced yields (75–78%).
Solvent Recycling
Acetonitrile recovery via distillation reduces costs by 30%, while aqueous HCl quenches enable copper removal through precipitation as Cu(OH)₂.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analyses under reversed-phase conditions (C18 column, 60% MeCN/H₂O) show >98% purity for optimized protocols.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions. The reactions are often performed under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its interaction with these targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural and Functional Comparisons
Physicochemical and Reactivity Comparisons
Melting Points :
Reactivity :
Spectroscopic Differences :
Biological Activity
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 233.06 g/mol. Its structure features a bromine atom at the 5-position and an ethyl ester at the 4-position of the pyrazole ring, contributing to its unique biological properties.
Target Enzymes and Pathways
The compound interacts with various enzymes, particularly cytochrome P450 isoforms, which are crucial for drug metabolism. The inhibition or activation of these enzymes can significantly affect the pharmacokinetics of drugs, leading to enhanced therapeutic effects or toxicity. This compound is also known to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like proliferation and apoptosis .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:
These findings suggest that the compound can induce cytotoxicity in cancer cells, making it a potential candidate for further development as an anticancer agent.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Derivatives of pyrazoles have shown activity against various bacterial strains, indicating that this compound may have applications in treating infections.
Anti-inflammatory Effects
The compound's ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with specific receptors involved in inflammation could lead to reduced symptoms in conditions such as arthritis or asthma .
Case Studies and Research Findings
Several studies have highlighted the compound's potential across different biological contexts:
- Anticancer Activity : A study demonstrated that derivatives of pyrazoles, including this compound, exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity .
- Enzyme Interaction : Research indicated that this compound could serve as a probe in biochemical assays to study enzyme activity and protein interactions, particularly with cytochrome P450 .
- Pharmacological Applications : Due to its diverse biological activities, this compound is explored as a lead compound in drug development for both pharmaceutical and agricultural applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
